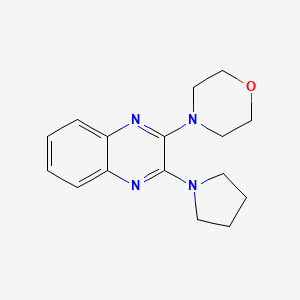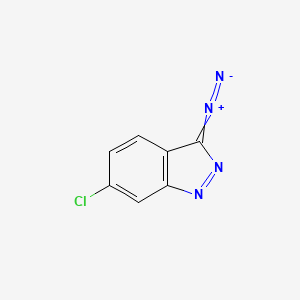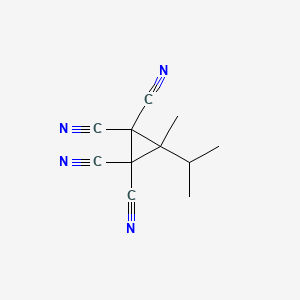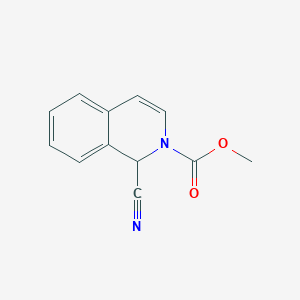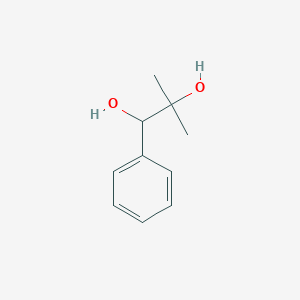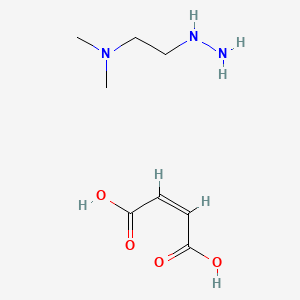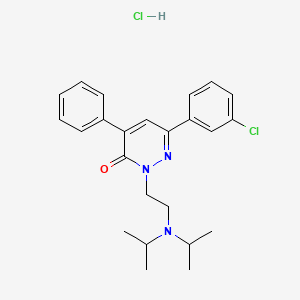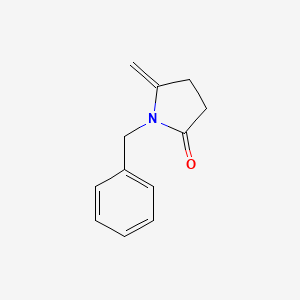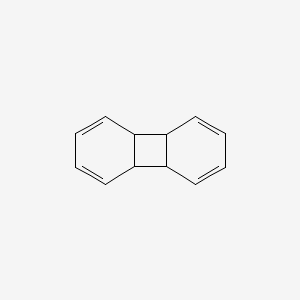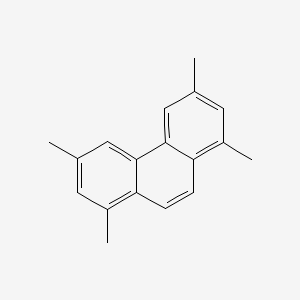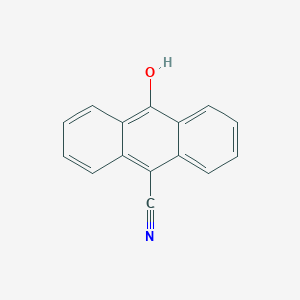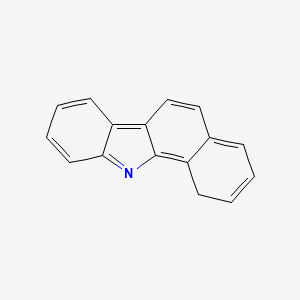
Cadmium;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium-yttrium is a binary intermetallic compound composed of cadmium and yttriumCadmium-yttrium is particularly interesting due to its thermodynamic properties and the mixing behavior of its constituent elements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium-yttrium can be synthesized through various methods, including solid-state reactions and high-temperature techniques. One common method involves the direct reaction of cadmium and yttrium metals at elevated temperatures. The reaction typically takes place in a vacuum or an inert atmosphere to prevent oxidation. The mixture is heated to temperatures around 800-1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, cadmium-yttrium can be produced using advanced metallurgical techniques. These methods often involve the use of high-purity cadmium and yttrium metals, which are melted together in a controlled environment. The molten mixture is then cooled and solidified to obtain the intermetallic compound. This process may also include additional steps such as annealing to improve the material’s properties .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium-yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the reactivity of its constituent elements .
Common Reagents and Conditions
Oxidation: Cadmium-yttrium can react with oxygen to form oxides. This reaction typically requires elevated temperatures and an oxygen-rich environment.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Cadmium-yttrium can undergo substitution reactions with halogens, forming halides such as cadmium chloride and yttrium chloride.
Major Products
The major products formed from these reactions include cadmium oxide, yttrium oxide, and various halides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which cadmium-yttrium exerts its effects is primarily related to its electronic structure and the interactions between cadmium and yttrium atoms. The compound’s unique properties arise from the combination of cadmium’s relatively high atomic number and yttrium’s rare-earth characteristics. These interactions influence the compound’s conductivity, magnetic properties, and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cadmium-neodymium: Similar to cadmium-yttrium, cadmium-neodymium is another binary intermetallic compound with unique thermodynamic properties.
Yttrium-aluminum: This compound is widely studied for its applications in optical fibers and laser materials.
Cadmium-zinc: Known for its use in semiconductors and photovoltaic devices.
Uniqueness
Cadmium-yttrium stands out due to its specific combination of cadmium and yttrium, which imparts unique electronic and magnetic properties. These properties make it particularly valuable for applications in advanced materials and scientific research .
Propiedades
Número CAS |
12014-41-4 |
|---|---|
Fórmula molecular |
Cd6Y |
Peso molecular |
763.4 g/mol |
Nombre IUPAC |
cadmium;yttrium |
InChI |
InChI=1S/6Cd.Y |
Clave InChI |
QAIHLGQECGWBQK-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


